Superior Human P2X7 Antagonist Potency of 955744-78-2 vs. A-740003 in Comparable Cell-Based Assays
In functional antagonist assays measuring inhibition of calcium flux in human 1321N1 cells expressing human P2X7 receptors (FLIPR platform), CAS 955744-78-2 exhibits an IC50 of 15.8 nM [1]. Under comparable assay conditions (human P2X7, 1321N1 cells, Bz-ATP-stimulated Ca²⁺ flux), the established P2X7 antagonist A-740003 demonstrates an IC50 of 40 nM . This represents an approximately 2.5-fold higher potency for 955744-78-2 over A-740003 at human P2X7. Consistent antagonism is also observed in human THP-1 cells (IC50 = 15.8 nM, inhibition of BzATP-induced ethidium uptake) and in HEK293 cells expressing human recombinant P2X7 (IC50 = 17.8 nM), demonstrating inter-assay reproducibility within the low nanomolar range [1].
| Evidence Dimension | Human P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.8 nM (1321N1 cells), 15.8 nM (THP-1 cells), 17.8 nM (HEK293 cells) |
| Comparator Or Baseline | A-740003: IC50 = 40 nM (human P2X7, 1321N1 cells, Ca²⁺ flux) |
| Quantified Difference | Approximately 2.5-fold greater potency for 955744-78-2 vs. A-740003 at human P2X7 |
| Conditions | Human P2X7 receptor expressed in 1321N1 or HEK293 cells; inhibition of calcium flux (FLIPR) or ethidium uptake; BzATP as agonist |
Why This Matters
The 2.5-fold potency advantage at human P2X7 and consistent low-nanomolar IC50 across three independent assay formats establishes 955744-78-2 as a systematically more potent human P2X7 antagonist than A-740003, directly informing compound selection for human-targeted P2X7 studies where maximal receptor occupancy is critical.
- [1] BindingDB. BDBM50410957 (CHEMBL380239). Multiple IC50 entries: 15.8 nM (1321N1), 15.8 nM (THP-1), 17.8 nM (HEK293). View Source
